molecular formula C9H11N3O2 B13321488 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13321488
M. Wt: 193.20 g/mol
InChI Key: YCJFNSXSDJNOIG-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-4-methoxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethyl substitution contribute to its solubility and reactivity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-ethyl-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2/c1-3-6-4-8-10-9(13)7(14-2)5-12(8)11-6/h4-5H,3H2,1-2H3,(H,10,13)

InChI Key

YCJFNSXSDJNOIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=C(C(=O)NC2=C1)OC

Origin of Product

United States

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